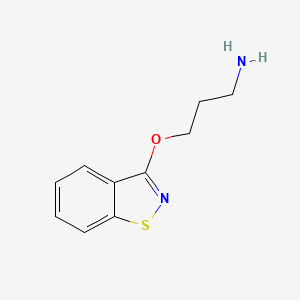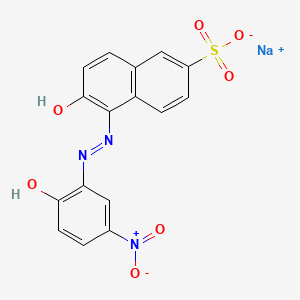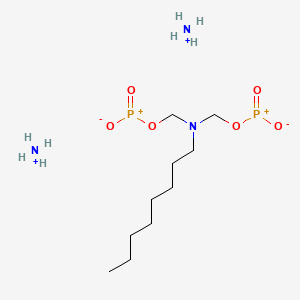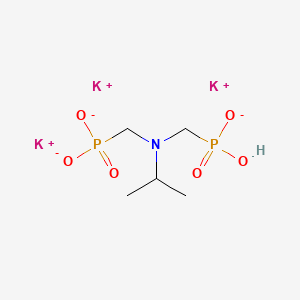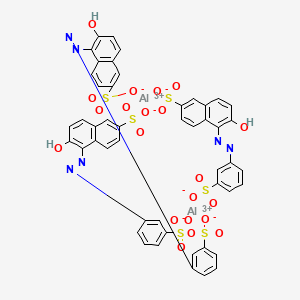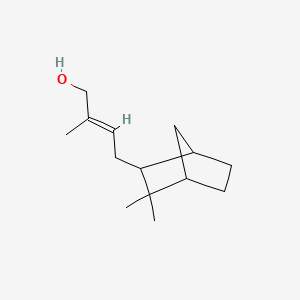
4-(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 303-596-3, also known as 2-Buten-1-ol, 4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-methyl-, is a chemical compound with the molecular formula C14H24O . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The synthetic routes for EINECS 303-596-3 involve the reaction of bicyclo[2.2.1]hept-2-ene with 2-methyl-2-buten-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
EINECS 303-596-3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
EINECS 303-596-3 has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses of the compound, including its effects on biological systems and potential as a drug precursor.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which EINECS 303-596-3 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
EINECS 303-596-3 can be compared with other similar compounds, such as:
2-Buten-1-ol: Similar in structure but lacks the bicyclo[2.2.1]hept-2-yl group, leading to different chemical properties and reactivity.
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-methyl-2-buten-1-ol: A close analog with slight variations in the molecular structure, affecting its reactivity and applications.
The uniqueness of EINECS 303-596-3 lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
94201-14-6 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)4-7-13-11-5-6-12(8-11)14(13,2)3/h4,11-13,15H,5-9H2,1-3H3/b10-4+ |
Clé InChI |
ZQLJPMFXFCYADN-ONNFQVAWSA-N |
SMILES isomérique |
C/C(=C\CC1C2CCC(C2)C1(C)C)/CO |
SMILES canonique |
CC(=CCC1C2CCC(C2)C1(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


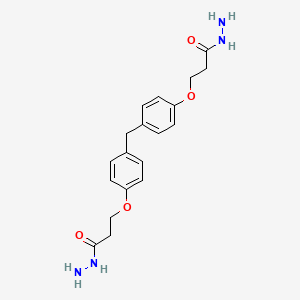
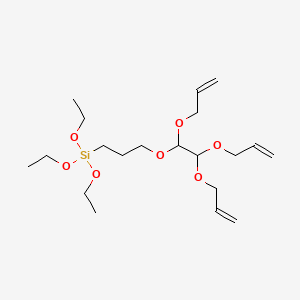
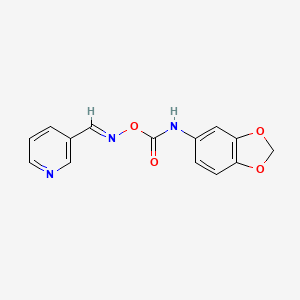
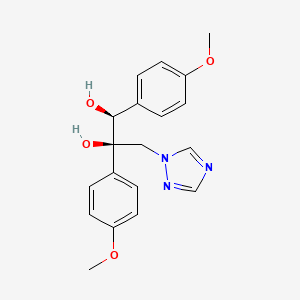

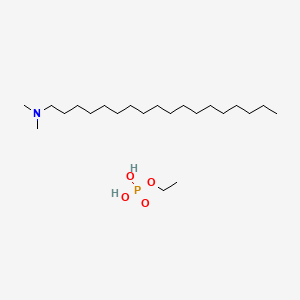
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
